molecular formula C23H18FN3S3 B2676018 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzo[d]thiazol-2-amine CAS No. 862974-83-2

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzo[d]thiazol-2-amine

Cat. No. B2676018
M. Wt: 451.6
InChI Key: ZHDGQFKRKFQDGR-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They have been found to exhibit anti-inflammatory, anti-tubercular, and anti-Parkinsonian properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, in one study, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates were then treated with other reagents to yield the final derivatives .

Scientific Research Applications

Antitumor Properties

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzo[d]thiazol-2-amine and related compounds have been researched extensively for their antitumor properties. Studies have found that certain benzothiazoles, including similar compounds, exhibit potent antitumor activity both in vitro and in vivo. These compounds act through the induction and biotransformation by cytochrome P450 1A1, leading to both active and inactive metabolites. Some studies also highlight their potential for clinical evaluation in treating tumors (Bradshaw et al., 2002).

Chemical Synthesis and Reactions

Research on N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzo[d]thiazol-2-amine has involved its synthesis and reactions. This includes efficient synthesis methods for related benzothiazole and heterofused triazoles, and studies on the reactions of azido-benzothiazoles and benzo[b]thiophens to produce novel compounds (Sabnis & Rangnekar, 1990), (Gallagher et al., 1980).

Novel Applications and Derivatives

Further research has explored novel applications of related compounds, such as the development of security inks. For instance, studies on V-shaped molecules related to benzothiazoles have indicated potential uses in security applications due to their multi-stimuli responsive properties (Lu & Xia, 2016).

Radioisotope Labeling and Biological Studies

Studies have also delved into the synthesis of radioisotope carbon-14 labelled derivatives of related compounds for use in tracing studies of metabolism, residue, and environmental behavior (Yang et al., 2018).

Cellular Mechanisms and Anticancer Activity

Research on isoxazole derivatives of benzothiazoles has highlighted their cytotoxicity against various cancer cell lines, demonstrating their potential as anti-cancer agents. These compounds have shown the ability to induce cell cycle arrest and apoptosis in cancer cells, suggesting a mechanism of action that involves the activation of p53 via mitochondrial-dependent pathways (Kumbhare et al., 2014).

Future Directions

The future directions in the research of benzothiazole derivatives could involve the design and synthesis of novel derivatives with improved pharmacological profiles . This could involve the use of various synthetic pathways and techniques, as well as in vitro and in vivo testing .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3S3/c1-12-9-10-13-18(11-12)29-22(19(13)21-25-15-6-2-3-7-16(15)28-21)27-23-26-20-14(24)5-4-8-17(20)30-23/h2-8,12H,9-11H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDGQFKRKFQDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC5=NC6=C(C=CC=C6S5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzo[d]thiazol-2-amine

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